molecular formula C13H10BrNO B161207 3-Bromo-5-(4-methylbenzoyl)pyridine CAS No. 337932-29-3

3-Bromo-5-(4-methylbenzoyl)pyridine

Cat. No. B161207
CAS RN: 337932-29-3
M. Wt: 276.13 g/mol
InChI Key: AJZRSLVRFSCCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(4-methylbenzoyl)pyridine, also known as 3-BMP, is an organic compound belonging to the pyridine family. It is a colorless solid with a molecular weight of 282.06 g/mol and a melting point of 99.3°C. 3-BMP is a versatile molecule with a wide range of applications in research and industry. It is used in the synthesis of various organic compounds, as a catalyst in various reactions, and as an intermediate in the synthesis of pharmaceuticals. It is also used as a building block for the synthesis of other organic compounds.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound has been used in the synthesis and structural analysis of various chemical compounds. For example, it played a role in the synthesis of a nickel(II) complex with new acylhydrazone, showing antibacterial activity (W. Yu-jie, 2011).
    • Additionally, it was involved in the efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction, indicating potential as chiral dopants for liquid crystals and other biological activities (Gulraiz Ahmad et al., 2017).
  • Photophysical and Photochemical Properties :

    • Its derivatives have been studied for photoreactions, including excited-state intramolecular and intermolecular proton transfer, offering insights into photochemical processes (V. Vetokhina et al., 2012).
  • Material Science and Catalysis :

    • In material science, it's used in the synthesis of iridium tetrazolate complexes, aiding in understanding color tuning in light-emitting devices (S. Stagni et al., 2008).
    • Its derivatives also play a role in the formation of N-heterocyclic complexes of rhodium and palladium, crucial for understanding organometallic chemistry (R. Simons et al., 2003).
  • Biological Applications :

    • It has been used in the synthesis of various compounds with potential antibacterial and anticancer properties, showcasing its versatility in medicinal chemistry (E. Abdel‐Latif et al., 2019).
  • Molecular Docking and Drug Synthesis :

    • The compound is a key intermediate in the synthesis of Nilotinib, a selective tyrosine kinase inhibitor, demonstrating its importance in drug development (Yu Yankun et al., 2011).

properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZRSLVRFSCCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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